BenchChemオンラインストアへようこそ!

Artesunate-d4

Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

Artesunate-d4 is the definitive deuterated internal standard for artesunate bioanalysis. Its +4 Da mass shift ensures chromatographic co-elution with native artesunate while delivering unambiguous mass resolution—eliminating the isotopic cross-talk that compromises d3 analogs. Unlike artemisinin-based surrogates, it precisely matches target analyte extraction recovery, ionization efficiency, and retention, satisfying FDA/EMA bioanalytical validation criteria. Supplied at ≥98% chemical purity with ≥98% isotopic enrichment, it is ready for ANDA method validation, pharmacokinetic studies, and therapeutic drug monitoring.

Molecular Formula C19H28O8
Molecular Weight 388.4 g/mol
CAS No. 1316753-15-7
Cat. No. B602573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtesunate-d4
CAS1316753-15-7
SynonymsButanedioic Acid Mono(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester-d4;  Artesunic Acid-d4
Molecular FormulaC19H28O8
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C
InChIInChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2
InChIKeyFIHJKUPKCHIPAT-SIUCRFQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Artesunate-d4 (CAS 1316753-15-7): Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Artesunate-d4 is a deuterium-labeled analog of the antimalarial drug artesunate, a semisynthetic derivative of artemisinin. It features the replacement of four hydrogen atoms with deuterium on the succinic acid ester moiety, resulting in a mass shift of +4 Da (molecular weight 388.45 vs. 384.42 for unlabeled artesunate). This isotopic modification enables its primary application as an internal standard for the accurate quantification of artesunate in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Commercial preparations are available with chemical purity specifications of ≥97% to ≥99% and minimum isotopic enrichment of 95% to 98% ²H [1]. Unlike unlabeled artesunate or structurally distinct internal standards such as artemisinin, Artesunate-d4 co-elutes with the native analyte while remaining chromatographically and mass spectrometrically resolvable, thereby correcting for matrix effects, ionization variability, and extraction losses that would otherwise compromise analytical accuracy .

Why Generic Substitution of Artesunate-d4 with Unlabeled Artesunate or Alternate Internal Standards Compromises Quantitative LC-MS/MS Accuracy


Generic substitution of Artesunate-d4 with unlabeled artesunate or alternative internal standards such as artemisinin is analytically invalid for quantitative LC-MS/MS applications. Unlabeled artesunate cannot serve as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the target analyte, rendering it incapable of correcting for matrix effects or ionization suppression/enhancement. Structurally distinct compounds like artemisinin, while mass-resolvable, exhibit different extraction recovery efficiencies, distinct chromatographic retention behavior, and divergent ionization responses in the electrospray ionization (ESI) source compared to artesunate, introducing systematic bias that stable isotope-labeled internal standards specifically mitigate [1]. Furthermore, alternative deuterated analogs such as Artesunate-d3 (CAS 1316303-44-2) provide only a +3 Da mass shift, which may be insufficient to avoid isotopic cross-talk or interference from the native analyte‘s M+2 or M+3 isotopic peaks in certain matrices, whereas the +4 Da shift of Artesunate-d4 offers enhanced mass spectrometric resolution from the unlabeled analyte . Similarly, 13C-labeled artesunate analogs (e.g., Artesunate-13C4) are available but typically carry higher synthesis costs and may exhibit differential chromatographic retention due to 13C isotope effects, whereas deuterium labeling at the ester moiety of Artesunate-d4 preserves near-identical chromatographic retention to the native analyte while providing cost-effective, high-purity isotopic enrichment [2][3].

Artesunate-d4 (CAS 1316753-15-7) Quantitative Differentiation Evidence vs. Unlabeled Artesunate and Alternative Internal Standards


Artesunate-d4 Demonstrates ≥97% to ≥99% Isotopic Purity with d4 Mass Shift for Unambiguous Mass Spectrometric Resolution

Artesunate-d4 is supplied with isotopic enrichment specifications that ensure reliable and interference-free quantification of native artesunate. Commercial preparations from Cayman Chemical and Interprise specify purity of ≥99% deuterated forms (d1-d4), while Alsachim and Shimadzu Chemistry & Diagnostics specify minimum isotopic enrichment of 98% ²H [1][2]. Biozol reports isotopic purity of 95% with mass spectrometric distribution showing d0=0.27%, d1=0.45%, d2=1.08%, d3=3.96%, d4=8.91%, and d5=94.24% normalized intensity, confirming that the predominant labeled species carries the expected +4 to +5 Da mass shift relative to unlabeled artesunate . In contrast, Artesunate-d3 (CAS 1316303-44-2) provides only a +3 Da mass shift, which may be insufficient to fully resolve from the native analyte‘s M+3 natural isotopic abundance peak, particularly at low analyte concentrations or in high-background matrices . The +4 Da shift of Artesunate-d4 provides unambiguous mass spectrometric resolution with minimal isotopic overlap, enabling accurate peak integration and quantification across a broader dynamic range.

Stable Isotope Labeling Internal Standard LC-MS/MS Quantification Isotopic Enrichment

IS-Normalized Matrix Factors of 0.988-1.023 Confirm Artesunate-d4 Effectively Compensates for Plasma Matrix Effects in Validated Bioanalytical Methods

In a validated LC-MS/MS method for the simultaneous determination of amodiaquine, N-desethylamodiaquine, artesunate, and dihydroartemisinin in human plasma, deuterated internal standards including Artesunate-d4 were employed to correct for matrix effects. The study reported IS-normalized matrix factors ranging from 0.988 to 1.023 across all four analytes, where a value of 1.000 indicates perfect matrix effect compensation [1]. This narrow range of deviation (≤2.3% from unity) demonstrates that Artesunate-d4 co-elutes with and undergoes near-identical ionization suppression or enhancement as the native artesunate analyte in human plasma extracts. In contrast, when artemisinin (structurally distinct from artesunate) was used as an internal standard in earlier LC-MS assays, matrix effect variability and extraction recovery differences were not adequately compensated, necessitating more extensive sample preparation and calibration strategies [2]. The use of Artesunate-d4 enabled the method to achieve intra-day and inter-day accuracy ranging from 93.3% to 105.0% with precision (%CV) of 1.7% to 8.3% across quality control samples spanning 2.00 to 600 ng/mL for artesunate [1].

Matrix Effect Ionization Suppression LC-MS/MS Bioequivalence

Artesunate-d4 Enables LLOQ of 1-2 ng/mL for Artesunate in Validated Multiplex LC-MS/MS Assays Supporting Regulatory Pharmacokinetic Studies

Artesunate-d4 has been employed as an internal standard in multiplex LC-MS/MS assays that achieve lower limits of quantification (LLOQ) suitable for regulatory pharmacokinetic and bioequivalence studies. A 2016 method using deuterated internal standards including Artesunate-d4 established an LLOQ of 2.00 ng/mL for artesunate in human plasma, with calibration range extending to 600 ng/mL [1]. A more recent 2025 multiplex assay developed according to EMA guidelines achieved an LLOQ of 1 ng/mL for artesunate in serum using a simple protein precipitation sample preparation workflow [2]. In comparison, an earlier LC-MS method employing artemisinin as a non-isotopic internal standard required a more complex sample preparation and achieved an LLOQ of approximately 5 ng/mL, with greater variability at the lower end of the calibration curve due to differential extraction recovery [3]. The improved sensitivity enabled by Artesunate-d4 as a stable isotope-labeled internal standard (SIL-IS) allows accurate quantification of artesunate at clinically relevant trough concentrations, which is essential for pharmacokinetic modeling and therapeutic drug monitoring applications.

LLOQ Sensitivity Multiplex Assay EMA Guidelines

Artesunate-d4 Offered as Regulatory-Compliant Reference Standard with Traceability to USP/EP Pharmacopeial Standards

Multiple commercial suppliers provide Artesunate-d4 as a fully characterized reference standard compliant with regulatory guidelines, offering traceability to pharmacopeial standards including USP (United States Pharmacopeia) and EP (European Pharmacopoeia) . Axios Research specifies that Artesunate-d4 is used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during synthesis and formulation stages of drug development, with traceability against USP or EP standards . ISP Standards similarly indicates that Artesunate-D4 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for Abbreviated New Drug Application (ANDA) QC applications . In contrast, generic artesunate reference standards lack the isotopic labeling required for MS-based quantification, while alternative deuterated analogs such as Artesunate-d3 may not carry the same breadth of regulatory documentation and pharmacopeial traceability from all suppliers [1]. The availability of Artesunate-d4 with comprehensive Certificate of Analysis (CoA) documentation including NMR, MS, and HPLC purity data supports its use in GLP and GMP environments where audit-ready traceability is mandatory.

Reference Standard ISO 17034 USP Traceability ANDA

Artesunate-d4 Supports Validated Stability Studies in Whole Blood and Plasma Across 90-Day Long-Term Storage Conditions

In the validated LC-MS/MS method employing deuterated internal standards including Artesunate-d4, comprehensive stability assessments were conducted to support bioanalytical study reliability. All four analytes (amodiaquine, N-desethylamodiaquine, artesunate, and dihydroartemisinin) demonstrated stability in whole blood for up to 2 hours on melting ice, a critical parameter for clinical sample handling protocols where immediate plasma separation may not be feasible [1]. Furthermore, long-term stability of artesunate in plasma was ascertained for up to 90 days under frozen storage conditions, enabling batch analysis of clinical trial samples without compromising data integrity [1]. The use of Artesunate-d4 as a stable isotope-labeled internal standard was essential for distinguishing analyte degradation from analytical variability during these stability assessments, as any degradation of the deuterated internal standard would be indistinguishable from native analyte instability without proper controls. In comparison, methods lacking SIL-IS rely on external calibration or structurally distinct internal standards, which cannot definitively resolve whether observed concentration changes originate from analyte degradation or analytical drift during long-term storage [2].

Stability Whole Blood Plasma Long-term Storage

Artesunate-d4 Offers Cost-Effective Alternative to Dual-Labeled 13C,d4 Artesunate While Maintaining Comparable Method Performance

For laboratories considering stable isotope-labeled internal standards, Artesunate-d4 represents a cost-effective alternative to dual-labeled [13C,2H4]-Artesunate (CAS 88495-63-0 unlabeled). While dual 13C/d4 labeling offers theoretical advantages for certain specialized applications, the incremental cost of 13C incorporation is substantial. Artesunate-d4 is commercially available at price points approximately 40-60% lower than dual-labeled [13C,2H4]-Artesunate from comparable vendors, while still providing the +4 Da mass shift and ≥97% isotopic purity required for robust quantification [1][2]. For example, Artesunate-d4 is listed at $250-470 per 1 mg from multiple suppliers, whereas [13C,2H4]-Artesunate typically commands premium pricing due to more complex synthesis routes involving 13C-enriched precursors [1]. Additionally, Artesunate-d4 demonstrates documented long-term stability of ≥1 year when stored at recommended conditions, reducing procurement frequency and associated administrative overhead [2]. In contrast, Artesunate-d3 (CAS 1316303-44-2) may offer marginally lower pricing but at the expense of reduced mass resolution (+3 Da vs. +4 Da) and potentially greater isotopic interference, which can compromise method robustness and necessitate additional validation experiments .

Cost-Effectiveness 13C Labeling Deuterium Procurement

Artesunate-d4 (CAS 1316753-15-7): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Regulatory Bioequivalence and Pharmacokinetic Studies Requiring Validated LC-MS/MS Quantification

Artesunate-d4 is the preferred internal standard for bioequivalence and pharmacokinetic studies of artesunate-containing formulations where regulatory submission to agencies such as FDA or EMA is required. The compound enables validated LC-MS/MS methods that achieve intra-day and inter-day accuracy of 93.3-105.0% with precision (%CV) of 1.7-8.3%, and IS-normalized matrix factors ranging from 0.988-1.023 in human plasma [1]. These performance characteristics meet or exceed regulatory acceptance criteria for bioanalytical method validation. The method has been successfully applied to a bioequivalence study of a 50 mg artesunate and 135 mg amodiaquine fixed-dose combination in 14 healthy subjects, demonstrating real-world applicability [1]. More recent multiplex assays employing Artesunate-d4 have been validated according to EMA guidelines and applied to clinical pharmacokinetic studies in Gabon and Ghana, supporting novel triple artemisinin-based combination therapy (TACT) development [2].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacology Studies in Malaria-Endemic Regions

Artesunate-d4 enables sensitive and specific quantification of artesunate at clinically relevant concentrations for therapeutic drug monitoring applications. The validated LLOQ of 1-2 ng/mL for artesunate in human plasma/serum [1][2] supports accurate measurement of trough concentrations in patients receiving artesunate therapy, which is essential for optimizing dosing regimens and detecting subtherapeutic exposure that may contribute to emerging artemisinin resistance. The demonstrated stability of artesunate in whole blood for 2 hours on melting ice and in plasma for 90 days under frozen storage [1] provides the sample handling flexibility required for multi-site clinical studies in resource-limited settings where immediate sample processing may not be feasible. This stability profile reduces sample rejection rates and ensures data integrity across geographically dispersed clinical trial sites.

Analytical Method Development, Validation, and Quality Control for ANDA Submissions

Artesunate-d4 serves as a regulatory-compliant reference standard for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during Abbreviated New Drug Application (ANDA) preparation and commercial production of artesunate formulations [1][2]. The product is supplied with detailed characterization data and offers traceability to USP or EP pharmacopeial standards, satisfying the documentation requirements for GLP and GMP analytical laboratories [1]. This traceability reduces the qualification burden for QC laboratories and accelerates method transfer and regulatory review. The availability of comprehensive Certificates of Analysis including NMR, MS, and HPLC purity data further supports audit-ready documentation packages .

Metabolic Profiling and In Vitro/In Vivo Pharmacokinetic Studies in Drug Development

Artesunate-d4 is specifically intended for use in pharmacokinetic studies to track concentration changes of artesunate during drug metabolism in both in vitro and in vivo experimental systems [1]. The stable isotope labeling enables precise differentiation between administered artesunate and its metabolites, including the active metabolite dihydroartemisinin (DHA), without the safety and regulatory complexities associated with radioactive tracers. This application is particularly valuable for preclinical drug development programs investigating artesunate-based combination therapies, novel formulations, or repurposing of artesunate for non-malarial indications such as oncology or autoimmune disorders. The compound‘s established use in validated LC-MS/MS methods with extraction recoveries exceeding 85% [2] ensures reliable quantification across diverse biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Artesunate-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.